molecular formula C5H11ClN2O B1470835 3-(Methylamino)pyrrolidin-2-one hydrochloride CAS No. 1423024-20-7

3-(Methylamino)pyrrolidin-2-one hydrochloride

Cat. No.: B1470835
CAS No.: 1423024-20-7
M. Wt: 150.61 g/mol
InChI Key: PHRDDAKZHVJOGS-UHFFFAOYSA-N
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Description

3-(Methylamino)pyrrolidin-2-one hydrochloride: is a chemical compound with the molecular formula C5H11ClN2O. It is a derivative of pyrrolidin-2-one, where a methylamino group is attached to the third carbon of the pyrrolidine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Scientific Research Applications

Chemistry: 3-(Methylamino)pyrrolidin-2-one hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound is used to study the effects of pyrrolidin-2-one derivatives on biological systems. It serves as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its pharmacological properties. It is investigated for its potential use in developing new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and stability make it a valuable intermediate in chemical manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)pyrrolidin-2-one hydrochloride typically involves the reaction of pyrrolidin-2-one with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Methylamino)pyrrolidin-2-one hydrochloride can undergo oxidation reactions, where the methylamino group can be oxidized to form various oxidized derivatives.

    Reduction: The compound can also participate in reduction reactions, where the carbonyl group in the pyrrolidin-2-one ring can be reduced to form alcohol derivatives.

    Substitution: Substitution reactions can occur at the methylamino group or the pyrrolidin-2-one ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Mechanism of Action

The mechanism of action of 3-(Methylamino)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. In medicinal applications, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    Pyrrolidin-2-one: The parent compound, lacking the methylamino group.

    N-Methylpyrrolidin-2-one: A similar compound with a methyl group attached to the nitrogen atom.

    Pyrrolidin-2,5-dione: Another derivative with a different substitution pattern.

Uniqueness: 3-(Methylamino)pyrrolidin-2-one hydrochloride is unique due to the presence of the methylamino group at the third carbon of the pyrrolidin-2-one ring. This substitution imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(methylamino)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c1-6-4-2-3-7-5(4)8;/h4,6H,2-3H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRDDAKZHVJOGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCNC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423024-20-7
Record name 2-Pyrrolidinone, 3-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423024-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(methylamino)pyrrolidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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